{Bicyclo[3.1.1]heptan-3-yl}methanol
Description
{Bicyclo[3.1.1]heptan-3-yl}methanol is a bicyclic monoterpenoid alcohol characterized by a fused bicyclo[3.1.1]heptane skeleton with a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure is closely related to pinane derivatives, such as trans-Pinocarveol (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol), which shares the bicyclo[3.1.1]heptane core but includes additional methyl and methylene groups .
Properties
CAS No. |
2919946-84-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2 |
InChI Key |
NFAUYJRRCUBLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.
Industrial Production Methods
Industrial production methods for {Bicyclo[31
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[3.1.1]heptane Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Impact: The hydroxyl group in this compound enhances polarity compared to ketone-containing analogues (e.g., 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one), which are more volatile and abundant in essential oils .
- Ring System Variations: Bicyclo[4.1.0]heptane derivatives (e.g., 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine) exhibit a norbornane-like structure, reducing steric hindrance compared to the [3.1.1] system, which may influence bioavailability .
- Medicinal Potential: Azabicyclo[3.1.1]heptane derivatives (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) are prioritized in drug discovery due to their nitrogen incorporation, enabling hydrogen bonding with biological targets .
Physicochemical and Spectral Properties
- Boiling Points and Solubility: The hydroxymethyl group in this compound increases its boiling point relative to methylene-substituted analogues like trans-Pinocarveol, which is more lipophilic and volatile .
- Chromatographic Behavior: Derivatives such as 2,7-dihydroxy-6,6-dimethyl-2-(nitrooxymethyl)bicyclo[3.1.1]heptan-3-yl hydrogen sulfate (C10H17NO9S) exhibit lower volatility due to sulfate groups, requiring specialized GC/MS conditions for analysis .
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